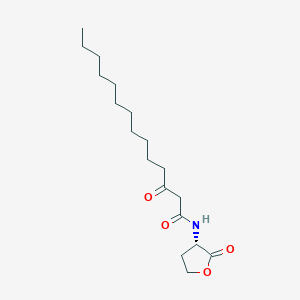

N-(3-Oxotetradecanoyl)-L-homoserine lactone

描述

N-(3-Oxotetradecanoyl)-L-homoserine lactone is a monocarboxylic acid amide. It is a derivative of tetradecanamide, substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the nitrogen atom . This compound is known for its unique structure, which includes a γ-lactone and a furan ring, making it an interesting subject for various scientific studies .

准备方法

The synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves several steps. One common method includes the reaction of tetradecanamide with an appropriate oxo compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .

化学反应分析

N-(3-Oxotetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxo group, forming different derivatives.

科学研究应用

Quorum Sensing Mechanisms

Role in Bacterial Communication

3-Oxo-C14-HSL is primarily recognized for its function as a signaling molecule in quorum sensing among Gram-negative bacteria. It facilitates communication between bacterial cells, enabling them to coordinate behaviors based on population density. This process is vital for regulating virulence factors, biofilm formation, and bioluminescence in species such as Vibrio fischeri and Pseudomonas aeruginosa .

Table 1: Bacterial Species Utilizing 3-Oxo-C14-HSL

| Bacterial Species | Application of 3-Oxo-C14-HSL |

|---|---|

| Vibrio fischeri | Induction of bioluminescence |

| Pseudomonas aeruginosa | Regulation of virulence and biofilm formation |

| Sinorhizobium meliloti | Autoinducer for nodulation signaling |

Plant Defense Mechanisms

Priming Plant Responses

Recent studies have demonstrated that 3-Oxo-C14-HSL can prime plant defense mechanisms against pathogens. For example, it enhances callose deposition and phenolic compound accumulation, contributing to the lignification of cell walls . The compound also influences the expression of genes involved in salicylic acid pathways, which are crucial for plant immunity.

Case Study: Arabidopsis Response to Pathogens

In experiments involving Arabidopsis thaliana, treatment with 3-Oxo-C14-HSL resulted in increased resistance to biotrophic pathogens like Pseudomonas syringae. The compound activated signaling pathways associated with both salicylic acid and jasmonic acid, leading to enhanced defensive responses .

Biotechnological Applications

Utilization in Bioengineering

The ability of 3-Oxo-C14-HSL to regulate gene expression has made it a valuable tool in synthetic biology and biotechnology. Researchers are exploring its potential to manipulate microbial communities for improved bioproduction processes, including the synthesis of antibiotics and other bioactive compounds .

Table 2: Biotechnological Applications of 3-Oxo-C14-HSL

| Application Area | Description |

|---|---|

| Antibiotic Production | Regulation of antibiotic biosynthesis in Streptomyces species |

| Biofilm Control | Inhibition of biofilm formation using signaling interference |

| Synthetic Biology | Engineering microbial systems for desired traits |

Impacts on Human Health

Potential Therapeutic Uses

The quorum sensing properties of 3-Oxo-C14-HSL suggest potential therapeutic applications in controlling pathogenic bacteria. By disrupting quorum sensing pathways, it may be possible to reduce virulence and biofilm formation in harmful bacteria, thereby enhancing the efficacy of existing antibiotics .

作用机制

The mechanism of action of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various physiological processes, including biofilm formation and virulence .

相似化合物的比较

N-(3-Oxotetradecanoyl)-L-homoserine lactone can be compared with other similar compounds, such as:

- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide

- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide

- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octadecanamide

These compounds share structural similarities but differ in the length of their carbon chains, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific chain length and functional groups, making it particularly effective in certain applications .

生物活性

N-(3-Oxotetradecanoyl)-L-homoserine lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. This compound plays significant roles in inter-bacterial communication and has diverse biological activities, particularly in relation to immune modulation and plant interactions.

Overview of Biological Functions

- Quorum Sensing : C14-HSL functions as a quorum sensing signal in various Gram-negative bacteria, influencing gene expression related to virulence and biofilm formation. It is produced by bacteria such as Pseudomonas aeruginosa and can regulate multiple physiological processes, including bioluminescence and pathogenicity .

- Immunomodulatory Effects : Research indicates that C14-HSL can modulate immune responses. It has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) while enhancing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) in macrophages . This dual action suggests its potential role in chronic infections by dampening host immune responses.

- Plant Interactions : C14-HSL also affects plant physiology, notably in Arabidopsis thaliana. It has been reported to prime plant defense responses, enhancing resistance against pathogens by modulating gene expression related to stress responses . The compound's structure influences its biological activity, with variations in acyl chain length affecting the degree of response observed in plant systems .

Cytokine Modulation

A study demonstrated that C14-HSL significantly increased IL-10 mRNA levels and promoter activity in LPS-stimulated RAW264.7 macrophages, indicating a transcriptional regulation mechanism . Conversely, it inhibited TNF-α production, suggesting a potential therapeutic avenue for managing inflammatory diseases.

| Cytokine | Effect of C14-HSL | Mechanism |

|---|---|---|

| TNF-α | Inhibition | Downregulation via signaling pathways |

| IL-10 | Stimulation | Upregulation through NFκB activation |

Plant Defense Mechanisms

In plant systems, C14-HSL's role extends beyond mere signaling; it primes plants for enhanced defense against pathogens. For instance, exposure to C14-HSL has been linked to increased expression of auxin-responsive genes and improved root development under stress conditions .

| Plant Response | Observed Effect | Reference |

|---|---|---|

| Root Growth | Enhanced adventitious root formation | |

| Defense Genes | Upregulation of stress-related genes |

Case Studies

- Macrophage Studies : In vitro experiments using murine macrophages revealed that C14-HSL could modulate inflammatory responses significantly. The treatment led to increased IL-10 levels while suppressing TNF-α production, emphasizing its potential as an immunomodulator in chronic inflammatory conditions .

- Plant Interaction Studies : Experiments conducted on Arabidopsis thaliana showed that C14-HSL could induce a priming effect, leading to enhanced pathogen resistance. This was evidenced by the upregulation of several defense-related genes following treatment with the compound .

属性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFJJDSGBAAUPW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346604 | |

| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177158-19-9 | |

| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。